Sodium sulfate decahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method)

Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water

Soluble in glycerin; insoluble in alcohol

SOL IN HYDROGEN IODIDE

Solubility in water: very good

Synonyms

Canonical SMILES

Protein Precipitation

Sodium sulfate decahydrate (Na2SO4∙10H2O) is a popular choice in scientific research for protein precipitation. It works by creating an environment with high ionic strength, which disrupts the electrostatic interactions that stabilize proteins in solution. This disrupts protein solubility and causes them to precipitate out of the solution []. This technique is particularly useful for isolating and purifying specific proteins from complex mixtures found in cell lysates.

Here are some of the advantages of using sodium sulfate decahydrate for protein precipitation:

- High selectivity: By adjusting the concentration of sodium sulfate, researchers can selectively precipitate different proteins based on their surface properties [].

- Reversibility: Precipitated proteins can be recovered from the sodium sulfate solution by dialysis or dilution, allowing for further analysis [].

- Cost-effective: Sodium sulfate decahydrate is a relatively inexpensive and readily available reagent.

Phase Change Material

Another area of scientific research involving sodium sulfate decahydrate is its use as a phase change material (PCM). PCMs are substances that can absorb and release heat during phase transitions (solid to liquid and vice versa). Sodium sulfate decahydrate has a convenient phase change temperature of around 32.4°C (90.3°F) []. This makes it a potential candidate for thermal energy storage applications.

Here are some potential benefits of using sodium sulfate decahydrate as a PCM:

- Safety: Sodium sulfate decahydrate is non-toxic and relatively safe to handle [].

- High latent heat: It possesses a high latent heat of fusion, meaning it can absorb or release a significant amount of heat during its phase change [].

- Low cost: Similar to its use in protein precipitation, sodium sulfate decahydrate is an affordable material.

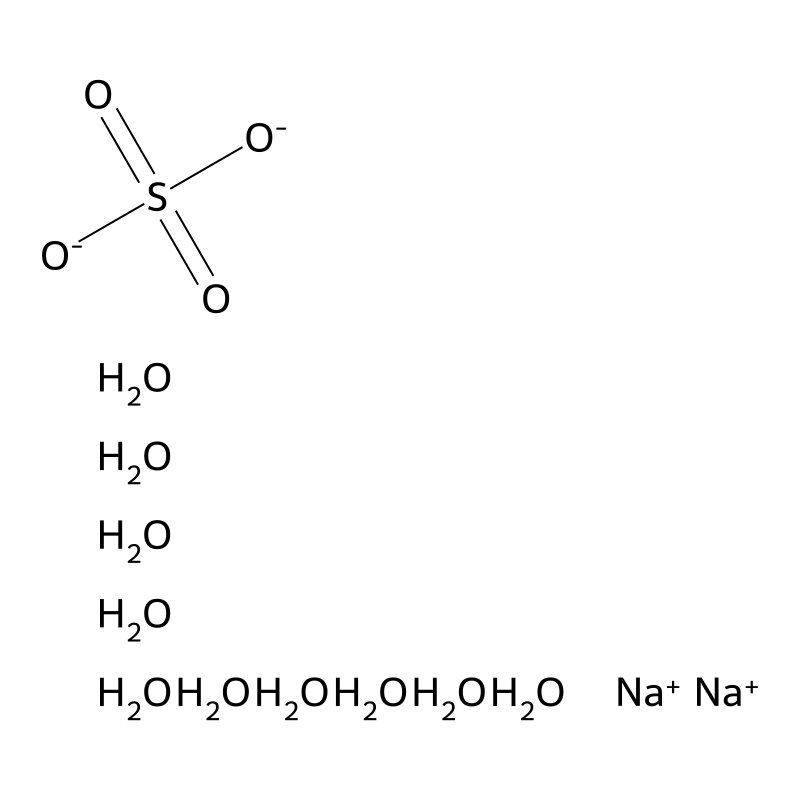

Sodium sulfate decahydrate, commonly known as Glauber's salt, is a crystalline inorganic compound with the chemical formula . It consists of two sodium ions, one sulfate ion, and ten water molecules. This compound is notable for its high solubility in water and its unique crystalline structure, which allows it to act as a phase change material. At room temperature, it appears as a white crystalline solid and has a melting point of approximately 32.4 °C, where it transitions from solid to liquid, making it useful in thermal energy storage applications

Sodium sulfate decahydrate finds numerous applications in scientific research due to its various properties:Scientific Research Applications

- Dehydration Reaction: Upon heating, sodium sulfate decahydrate loses its water of crystallization to form anhydrous sodium sulfate:This reaction is significant in various industrial processes where the removal of water is essential1.

- Reaction with Sulfuric Acid: When sodium sulfate reacts with sulfuric acid, it forms sodium bisulfate:

- Carbothermal Reduction: At high temperatures, sodium sulfate can be reduced to sodium sulfide using carbon:This reaction is part of historical processes like the Leblanc process for producing sodium carbonate .

Sodium sulfate decahydrate can be synthesized through several methods:

- Mannheim Process: This industrial method involves reacting sodium chloride with sulfuric acid:

- Hargreaves Process: Involves the reaction of sodium chloride with sulfur dioxide and oxygen:

- Laboratory Synthesis: Sodium sulfate can also be produced by neutralizing sodium hydroxide with sulfuric acid or by reacting sodium bicarbonate with magnesium sulfate:These laboratory methods are less common compared to industrial production due to cost considerations

Sodium sulfate decahydrate has diverse applications across various industries:

- Thermal Energy Storage: Its ability to absorb and release heat at a specific temperature makes it suitable for thermal energy storage systems.

- Detergents and Cleaning Agents: It serves as a filler in powdered detergents, enhancing their effectiveness.

- Glass Manufacturing: Used as a fining agent to remove air bubbles from molten glass.

- Laboratory Use: Acts as a drying agent for organic solvents due to its hygroscopic nature.

- Agriculture: Occasionally used as an additive in animal feed and fertilizers

Research on sodium sulfate decahydrate's interactions primarily focuses on its thermal properties and solubility behavior in various environments. Studies indicate that it can effectively regulate temperature changes in phase change materials, making it valuable in energy-efficient building designs and thermal management systems . Additionally, its interactions with other salts and compounds are explored to enhance its utility in various chemical processes.

Sodium sulfate decahydrate shares similarities with other hydrated salts but possesses unique characteristics that differentiate it:

Compound Name Chemical Formula Number of Water Molecules Unique Features Sodium Sulfate Na₂SO₄ 0 Anhydrous form; used in various chemical processes Glauber's Salt (Sodium Sulfate Decahydrate) Na₂SO₄·10H₂O 10 Phase change material; used historically as laxative Mirabilite Na₂SO₄·10H₂O 10 Natural mineral form of decahydrate Magnesium Sulfate Heptahydrate MgSO₄·7H₂O 7 Used in agriculture; different thermal properties Calcium Sulfate Dihydrate CaSO₄·2H₂O 2 Used in construction; lower solubility Sodium sulfate decahydrate is unique due to its high solubility and ability to act as a phase change material at around 32.4 °C, differentiating it from other hydrated salts which may not exhibit such thermal properties or solubility behavior

Crystal System and Unit Cell Parameters

Sodium sulfate decahydrate, also known as mirabilite or Glauber's salt, crystallizes in the monoclinic crystal system with space group P 21/c 1 [4] [28]. The compound exhibits a well-defined crystal structure that has been extensively characterized through neutron diffraction studies, providing highly accurate structural parameters [4].

The unit cell parameters of sodium sulfate decahydrate have been precisely determined through single-crystal neutron diffraction analysis [4]. The lattice parameters are: a = 11.512 ± 0.003 Å, b = 10.37 ± 0.003 Å, and c = 12.847 ± 0.002 Å [4]. The monoclinic angle β is 107.789 ± 0.01°, while α and γ angles remain at 90° as characteristic of the monoclinic system [4]. These parameters result in a unit cell volume of 1460.3 ų with four formula units per unit cell (Z = 4) [4] [27].

Table 1: Unit Cell Parameters and Crystallographic Data for Sodium Sulfate Decahydrate

Parameter Value Reference a (Å) 11.512 ± 0.003 Levy & Lisensky 1978 [4] b (Å) 10.37 ± 0.003 Levy & Lisensky 1978 [4] c (Å) 12.847 ± 0.002 Levy & Lisensky 1978 [4] α (°) 90 Monoclinic [4] β (°) 107.789 ± 0.01 Levy & Lisensky 1978 [4] γ (°) 90 Monoclinic [4] Cell Volume (ų) 1460.3 Calculated [4] Z 4 Standard [4] Space Group P 1 21/c 1 COD 1008758 [4] Crystal System Monoclinic Standard [4] The molecular weight of sodium sulfate decahydrate is 322.20 g/mol [2]. The compound exhibits a density of 1.46 g/cm³ at 25°C [3] [7], which is significantly lower than its anhydrous counterpart due to the incorporation of water molecules in the crystal lattice. The refractive index is 1.394, and the hardness on the Mohs scale is 1.8 [3].

Table 2: Physical Properties of Sodium Sulfate Decahydrate

Property Value Reference Density (g/cm³) 1.46 ChemicalBook [3] Refractive Index 1.394 ChemicalBook [3] Hardness (Mohs) 1.8 ChemicalBook [3] Melting Point (°C) 32-38 ChemicalBook [3] Molecular Weight (g/mol) 322.20 PubChem [2] Appearance Colorless monoclinic crystals Multiple sources [3] [7] Hydration States and Polymorphism

Sodium sulfate exhibits remarkable polymorphism in both its anhydrous and hydrated forms [9] [10]. The hydrated forms include the decahydrate (Na₂SO₄·10H₂O), the metastable heptahydrate (Na₂SO₄·7H₂O), and under high pressure conditions, an octahydrate form (Na₂SO₄·8H₂O) [16] [20]. The decahydrate represents the thermodynamically stable form at ambient conditions when in contact with saturated aqueous solutions [14] [22].

The stability of sodium sulfate decahydrate is temperature-dependent, with the compound undergoing incongruent melting at approximately 32°C [6] [25]. Above this temperature, the decahydrate decomposes to form anhydrous sodium sulfate and a saturated aqueous solution [6]. This phase transition is characterized by the compound melting in its own water of hydration [6].

The anhydrous form of sodium sulfate demonstrates extensive polymorphism with five distinct phases labeled I through V [9] [33]. Phase V, with orthorhombic structure and space group Fddd, represents the stable low-temperature form [9]. Upon heating, sodium sulfate undergoes a first-order phase transition at 240°C from the orthorhombic Phase V to the hexagonal Phase I (space group P63/mmc) [9]. An intermediate Phase III with space group Cmcm appears at 225°C and coexists with Phases V and I at 240°C [9].

Table 3: Polymorphic Forms of Anhydrous Sodium Sulfate

Phase Crystal System Space Group Stability Range Transition Type Notes Phase V Orthorhombic Fddd Room temp - 177°C Stable at ambient Most common form [9] Phase III Orthorhombic Cmcm 177°C - 241°C Intermediate phase Reconstructive transition [10] Phase I Hexagonal P63/mmc Above 241°C High temperature Stable above 241°C [9] Hydrogen Bonding Networks in Decahydrate Structure

The crystal structure of sodium sulfate decahydrate is characterized by an extensive three-dimensional hydrogen bonding network that fundamentally differs from the one-dimensional bonded chains observed in other hydrated forms [16] [20]. The structure consists of edge-sharing Na(H₂O)₆ octahedra arranged in sinuous ribbons extending along the c-axis [17].

Each sodium cation is octahedrally coordinated to six water molecules, forming [Na(OH₂)₆]⁺ ions with slightly distorted octahedral molecular geometry [1]. Of the ten water molecules per formula unit, eight are directly bound to sodium ions through coordination bonds, while two additional water molecules remain interstitial and are hydrogen-bonded to sulfate anions [1].

The octahedral coordination environment shows that these octahedra share edges such that the coordinated water molecules form a complex network [1]. The edge-sharing arrangement creates ribbons of Na₂(H₂O)₈ stoichiometry that alternate with chains of sulfate tetrahedra and are linked together by the remaining water molecules [17].

The hydrogen bonding pattern in mirabilite involves several distinct types of interactions [17]. The structure contains both orientationally ordered and disordered hydrogen bonds, with two areas of particular orientational disorder identified: square rings between adjacent octahedral apices and regions associated with sulfate tetrahedra [17]. These square rings involve water molecule pairs that form the apices of sodium octahedra and donate hydrogen bonds to sulfate oxygens [17].

Table 4: Hydrogen Bonding and Structural Features

Structural Feature Description Reference Na-O coordination Octahedral [Na(OH₂)₆]⁺ Wikipedia [1] Water molecules per formula unit 10 Standard formula [2] Coordinated water molecules 8 (bound to sodium) Wikipedia [1] Interstitial water molecules 2 (hydrogen-bonded to sulfate) Wikipedia [1] Na-O bond distances (Å) Variable, octahedral coordination Multiple sources [1] [4] Hydrogen bond network 3D network in decahydrate Literature review [16] [17] Octahedral geometry Slightly distorted due to disorder Oswald et al. [16] Edge-sharing octahedra Forms sinuous ribbons along c-axis Fortes et al. [17] Comparative Analysis of Anhydrous vs. Hydrated Forms

The structural differences between anhydrous sodium sulfate (thenardite) and sodium sulfate decahydrate (mirabilite) are profound and affect virtually every aspect of their crystallographic properties [22] [24]. These differences arise primarily from the presence or absence of water molecules in the crystal structure and their associated hydrogen bonding networks.

Thenardite crystallizes in the orthorhombic system with space group Fddd and exhibits a density of 2.664 g/cm³ [24] [26]. In contrast, mirabilite adopts a monoclinic structure with space group P 21/c and shows a significantly lower density of 1.46 g/cm³ due to the incorporation of water molecules [3] [28]. The melting points also differ dramatically, with thenardite melting at 884°C compared to the incongruent melting of mirabilite at 32-38°C [3] [24].

The coordination environments represent perhaps the most fundamental difference between these forms [20] [22]. In anhydrous sodium sulfate, sodium ions are directly coordinated to sulfate oxygen atoms, creating a framework where the sulfate groups bridge multiple sodium cations [20]. Conversely, in the decahydrate, sodium ions are exclusively coordinated by water molecules in octahedral geometry, with no direct sodium-sulfate interactions [1] [16].

The hydrogen bonding characteristics distinguish these phases completely [22]. Anhydrous sodium sulfate lacks hydrogen bonding entirely, while mirabilite exhibits an extensive three-dimensional hydrogen bonding network [15] [17]. This network involves both the coordinated water molecules around sodium and the interstitial water molecules that bridge to sulfate anions [1].

Phase stability represents another critical difference [22] [25]. Thenardite remains stable in dry conditions but can absorb water to convert to mirabilite under humid conditions [11] [22]. Mirabilite, conversely, readily dehydrates in dry air, losing its water content and transforming to thenardite while maintaining the overall crystal shape as a pseudomorph [11] [22].

Table 5: Comparative Analysis of Anhydrous vs. Hydrated Forms of Sodium Sulfate

Property Anhydrous Form (Thenardite) Decahydrate Form (Mirabilite) Chemical Formula Na₂SO₄ Na₂SO₄·10H₂O Crystal System Orthorhombic [26] Monoclinic [4] Space Group Fddd [26] P 21/c [4] Density (g/cm³) 2.664 [24] 1.46 [3] Melting Point (°C) 884 [24] 32-38 (incongruent) [3] Water Content None 10 water molecules [2] Stability at Room Temperature Stable in dry conditions [26] Dehydrates in dry air [11] Coordination Environment Na-O direct coordination to sulfate [20] Na octahedrally coordinated by water [1] Hydrogen Bonding Absent [22] Extensive 3D network [17] Phase Transition Temperature Various polymorphic transitions (177°C, 241°C) [9] 32°C (dehydration) [6] Structural Arrangement Direct Na-SO₄ coordination [20] Edge-sharing Na(H₂O)₆ octahedra [17] Color/Appearance White crystalline powder [23] Colorless transparent crystals [3] Physical Description

Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Gas or Vapor; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid

Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent

White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO]

WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.Color/Form

Powder or orthorhombic bipyramidal crystals

White orthorhombic crystals or powdeHydrogen Bond Acceptor Count

5Hydrogen Bond Donor Count

3Exact Mass

138.96771368 g/molMonoisotopic Mass

138.96771368 g/molHeavy Atom Count

7Taste

Bitter saline tasteDensity

2.671

Relative density (water = 1): 2.7Odor

OdorlessDecomposition

When heated to decomposition it emits toxic fumes of sulfur oxides and sodium oxide.Melting Point

884 °C

Latent heat of fusion: 24.4 kJ at melting pointUNII

36KCS0R750

0YPR65R21JRelated CAS

10034-88-5 (mono-Na salt monohydrate)

7681-38-1 (mono-Na salt)

7727-73-3 (di-Na salt decahydrate)Drug Indication

indicated for bowel cleansing prior to colonoscopy or barium enema X-ray examination.Therapeutic Uses

Cathartics

EXPL THER /The purpose of the study was/ to evaluate the early bone response to a nanotextured dental implant treated with sodium sulfate (Na2SO4), using a rabbit model. Twelve animals were randomly divided into group 1 (Control) - machined implants and group 2 (Test) - nanotextured implants. Extra-oral incision was performed to provide access to intended surgical site where the dental implant was inserted immediately after the extraction of the mandibular first premolar. Implant surface characterization was performed by scanning electron microscopy attached to energy dispersive spectroscopy and interferometry. Three weeks after surgery, the animals were induced to death and undecalcified sections of the samples were prepared for histological and histomorphometrical analysis. Surface characterization of the implant demonstrated enhanced surface area of anodized group compared to Control group with 19.2% +/- 6.2 versus 1.6 +/- 0.7, respectively. Histological evaluation demonstrated new bone formation starting from the buccal and lingual cortical walls on both groups. After three weeks, significant higher bone contact of 27% (p<0.05) was observed to nanotextured compared to machined implants (Control group). The anodization with sodium sulfate nanostructures to the implant surface that resulted in faster osseointegration.

/EXPL THER/ ... 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. ... Hepatic 3'-phosphoadenosine 5'-phosphosulfate concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.

VET: Cathartic

For more Therapeutic Uses (Complete) data for Sodium sulfate (12 total), please visit the HSDB record page.Mechanism of Action

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water.Impurities

Anhydrous: 98% minimum, 0.5% Na2SO3Other CAS

7727-73-3Absorption Distribution and Excretion

Absorption of sodium sulfate after ingestion in rats was investigated. 35)S-Radioactivity excreted in urine during 24 hr indicated almost complete absorption from GI tract. Determination in serum 2 hr after admin revealed 3-fold increase in sulfate concentration rapid and almost complete absorption of inorganic sulfate occurs after oral admin in rats.

Rectal effluent if unabsorbed sulfates ; urine (predominant route for absorbed sulfates )

The importance of tissue sulfate concentrations in regulating 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthesis is not known. Therefore, this study was conducted to determine the influence of increased availability of inorganic sulfate on steady-state PAPS concentrations in various tissues. To increase tissue sulfate concentrations, 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. Serial blood samples were taken during the infusion and analyzed for sulfate concentrations. After 2 hr of infusion, liver, kidney, and brain were removed for quantification of tissue PAPS and sulfate concentrations. Infusion of sodium sulfate, cysteine, and methionine increased serum and tissue sulfate concentrations in a dose- and time-dependent manner. Serum sulfate concentrations increased from 0.8 to 14 mM during the infusion of sodium sulfate, whereas infusions of cysteine and methionine increased serum sulfate concentrations to 4.8 and 2.0 mM, respectively. Tissue sulfate concentrations also increased during sulfate infusion. Liver sulfate concentration increased from 0.8 to 4.8 mM, kidney concentration increased from 0.6 to 31 mM, and brain concentration increased from 0.1 to 0.6 mM. Similar to the serum sulfate concentrations, sulfate infusion was the most effective in increasing tissue sulfate concentrations, cysteine was intermediate, and methionine the least effective. Although sulfate concentrations in liver, kidney, and brain increased 6-, 50-, and 6-fold by infusing sulfate, respectively; tissue PAPS levels were not altered markedly. Hepatic PAPS concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.

The absorption of inorganic sulfate after ingestion was investigated in rats. After oral administration of Na235SO4, 35S radioactivity was measurable in plasma already after 15 min and its plasma concentration reached a peak after about 1.5-2 hr. The 35S-radioactivity excreted in urine during 24 hr after ingestion of Na235SO4 together with varying amounts of unlabelled Na2SO4 (0.25-5.0 mmol Na2SO4 per rat) indicated an almost complete absorption of inorganic sulfate from the gastrointestinal tract. Determination of the inorganic sulfate concentration in rat serum 2 hr after oral administration of 5.0 mmol Na2SO4 revealed a three-fold increase in serum sulfate concentration. The data suggest a rapid and almost complete absorption of inorganic sulfate after oral administration in the rat. Its importance in relation to the sulfate availability for sulfate conjugation of drugs is discussed.

Sodium sulfate can be used to enhance the conjugation of phenolic drugs with sulfate and to treat hypercalcemia. It is thought that sulfate in is absorbed slowly and incompletely from the digestive tract. The purposes of this investigation were to determine the absorption of large amount of sodium sulfate(18.1 g as the decahydrate, equivalent to 8.0 g of the anhydrous salt) and to compare the bioavailability when this amount is administered orally to normal subjects as a single dose and as four equally divided hourly doses. The 72-hr urinary recovery of free sulfate following single and divided doses was 53.4 +/- 15.8 and 61.8 +/- 7.8%, respectively (mean +/- SD, n=5, p > 0.2). The single dose produced severe diarrhea while the divided doses caused only mild or no diarrhea. Thus, a large amount of sodium sulfate, when administered orally in divided doses over 3 hr, is well tolerated and is absorbed to a significant extent. Orally administered sodium sulfate may be useful for the early treatment of acetaminophen overdose.

The renal excretion of potassium by unanesthetized sheep was studied in clearance studies in which water and sodium excretion were elevated by intravenous infusion of isotonic sodium chloride, hypertonic sodium phosphate, or hypertonic sodium sulfate. Aldosterone was infused at 10 ug/hr in some experiments with sodium sulfate. Sodium excretion increased in all experiments, rising at times to equal 25% of the filtered load. Urine flow increased in most experiments. Glomerular filtration rate increased only with infusion of isotonic saline. No consistent change in potassium excretion occurred under any of these loading conditions. This finding contrasts with the increase in potassium excretion commonly seen in man, dogs, and rats intravenously loaded with sodium salts.Associated Chemicals

Sulfate ion;14808-79-8Wikipedia

Sodium sulfate

CannabidiolDrug Warnings

Sodium sulfate used in treatment of hypercalcemia may result in hypokalemia and hypernatremia. Thus, the progress of patients with cardiovascular disease should be watched closely when ... infusions are administered.Biological Half Life

Serum sulfate: 8.5 hoursUse Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Cosmetics -> Bulking; Viscosity controllingMethods of Manufacturing

In Texas, subterranean sulfate brines are pumped to the surface where the brines are first saturated with NaCl before they are cooled by mechanical refrigeration to form Glauber's salt. This salt is then separated from its mother liquor, melted, and dehydrated with mechanical vapor recompression evaporators. Processing at Searles Lake, California, is similar to that of Texas brines. Brine is cooled to 16 °C to remove borax crystals then cooled to 4 °C, which precipitates Glauber's salt. This salt is then separated from its mother liquor, melted in multi-effect vacuum crystallizers to form anhydrous sodium sulfate, and dried. Both processes produce crystals that are 99.3-99.7% pure.

The Mannheim process produces sodium sulfate by reaction of sodium chloride and sulfuric acid. This reaction takes place in a fluidized-bed reactor or a specially made furnace called a Mannheim furnace. This method was last used in the United States in the 1980s. In another process, SO2, O2, and H2O react with NaCl. This is called the Hargreaves process. Only a minor amount of sodium sulfate is made in the United States using the Hargreaves process, but both the Hargreaves and the Mannheim processes are used widely in the rest of the world.

It is prepared by the neutralization of sulfuric acid with sodium hydroxide.

(1) Purification of natural sodium sulfate from deposits and brines; (2) by-product of hydrochloric acid manufacture from salt and sulfuric acid ... (3) by-product of phenol phenol manufacture (caustic fusion process); (4) Hargreaves process.General Manufacturing Information

Utilities

Printing and Related Support Activities

Wholesale and Retail Trade

Electrical Equipment, Appliance, and Component Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Construction

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Services

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Printing Ink Manufacturing

Miscellaneous Manufacturing

Paper Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Sulfuric acid sodium salt (1:2): ACTIVE

About half of all sodium sulfate produced is by a synthetic by-product of rayon, dichromate, phenol, or potash. Sodium sulfate made as a by-product is referred to as synthetic. Sodium sulfate made from mirabilite, thenardite, or naturally occurring brine is called natural sodium sulfate.

Common names have been given to sodium sulfate as a result of manufacturing methods. In rayon production, by-product sodium sulfate is separated from a slurry by filtration where a 7-10-cm cake forms over the filter media. Thus rayon cake was the term coined for this cake. Similarly, salt cake, chrome cake, phenol cake, and other sodium sulfate cakes were named.

Procedure used for /manufacturing acid/ dyes that level readily, exhaust quickly, & require strong acid... the bath (liquor) is formulated with water, sodium sulfate, & sulfuric acidAnalytic Laboratory Methods

Titration method for sodium sulfate in acid or basic dyes: official final action for color additives.

Quantitative Method for the Detection of Sodium Sulfate in Water: Flame Photometry: Concentrations greater than 1 mg/l (ppm) of sodium sulfate as sodium may be flame photometry. A minimum volume of 2 l of representative sample is collected in an appropriate container. A suitable volume of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve. Quantitative Method for the Detection of sodium sulfate in Soil: Flame Photometry: A variable range of concentrations of Sodium Sulfate as sodium in soil may be determined depending on the aliquot of extract atomized into a suitable flame photometer. A 5 g sample of 2 mm (sieve-size) soil, accurately weighted, is placed in a 50 ml narrow neck centrifuge tube. A 30 ml volume of 0.5 M magnesium acetate solution is added, the tube stoppered, and centrifuged for 5 minutes at 400 rev/s. The supernatant is decanted into a 100 ml volumetric flask. The extraction is repeated twice more and the extracts combined in the volumetric flask. The combined extracts are diluted to volume with 0.5 M magnesium acetate. A suitable aliquot of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve.Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non Combustible Solids.

Keep well closed in a cool place. /Decahydrate/Interactions

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces nephrotoxicity as its major toxicity in rats. Previous studies have shown that NDPS induces nephrotoxicity following oxidation of the succinimide ring to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and the hydrolysis product of NDHS, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). Our recent work found that sodium sulfate potentiated NDPS nephrotoxicity, suggesting that sulfate conjugation of NDPS metabolites might be a bioactivation step mediating NDPS nephrotoxicity. The purpose of this study was to determine if sodium sulfate also potentiated the nephrotoxicity of the two nephrotoxic metabolites of NDPS and further to see if sodium sulfate potentiated NDHS and 2-NDHSA nephrotoxicity to the same degree. Male Fischer 344 rats (4-16 rats/group) received an intraperitoneal (ip) injection of sodium sulfate (10 mg/kg) 20 min before a non-nephrotoxic dose (0.05 mmol/kg, ip) of NDHS or 2-NDHSA, or vehicle (12.5% dimethyl sulfoxide in sesame oil). Renal function was then monitored over 48 hr. Sodium sulfate pretreatment potentiated the renal effects of a non-nephrotoxic dose of NDHS and 2-NDHSA to induce nephrotoxicity. Nephrotoxicity was characterized by diuresis, increased proteinuria, elevated blood urea nitrogen (BUN) concentration, increased kidney weight and proximal tubular necrosis. Differences in the potentiation of NDHS and 2-NDHSA nephrotoxicity by sodium sulfate were also observed as NDHS nephrotoxicity was potentiated to a lesser degree than 2-NDHSA-induced nephrotoxicity. These results support the likelihood that one or more sulfate conjugate(s) of NDPS metabolites contribute to NDPS nephrotoxicity.

N-acetylcysteine (NAC) has been proposed to decrease the toxicity of acetaminophen (AA) via two mechanisms: by increasing cysteine availability for hepatic glutathione biosynthesis and by increasing inorganic sulfate levels, which would increase AA sulfation and elimination. Because administration of sodium sulfate also reportedly decreases AA-induced toxicity, we have investigated the role of inorganic sulfate in the antidotal properties of NAC. Simultaneous administration of NAC (4 mmol/kg) and AA (2.5 and 4 mmol/kg) to male mice prevented AA-induced lethality and hepatotoxicity whereas sodium sulfate(4 mmol/kg) did not. Neither NAC nor sodium sulfate produced significant changes in the half-life (44 min) or clearance (9.0 mL/min/kg) of AA (4.0 mmol/kg) from blood nor were the amounts of AA-sulfate, AA-cysteine or AA-mercapturate excreted in urine altered. Injection of either sodium sulfate or NAC increased serum sulfate concentration and prevented the depletion in serum sulfate produced by AA. Hepatic adenosine 3'-phosphate 5'-phosphosulfate concentrations were decreased 15 and 30 min after AA and injection of either sodium sulfate or NAC lessened this effect. The concentration of glutathione in liver was decreased markedly after AA. NAC attenuated this effect but sodium sulfate did not. Sodium sulfate did not decrease covalent binding of tritium derived from [(3)H]AA to liver protein whereas NAC decreased binding by 25%. These findings show that administration of sodium sulfate increases serum sulfate concentration and hepatic adenosine 3'-phosphate 5'-phosphosulfate levels but does not protect against acetaminophen-induced hepatotoxicity in mice.

Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces acute polyuric renal failure in rats. Results of previous studies have suggested that NDPS may induce nephrotoxicity via conjugates of NDPS metabolites. Thus, the purpose of this study was to examine if administered sodium sulfate could alter NDPS nephrotoxicity. Male Fischer 344 rats (four rats per group) were administered a single intraperitoneal (i.p.) injection of sodium sulfate (0.035, 0.07, 0.35 or 3.5 mmol/kg) or sodium chloride (7.0 mmol/kg) 20 min before NDPS (0.2, 0.4 or 0.8 mmol/kg) or NDPS vehicle (sesame oil, 2.5 mL/kg) and renal function monitored at 24 and 48 hr. High dose sodium sulfate (3.5 mmol/kg) markedly attenuated NDPS nephrotoxicity, while sodium chloride had no effect on NDPS-induced renal effects. NDPS nephrotoxicity was also attenuated by a pretreatment dose of 0.35 mmol/kg sodium sulfate, while 0.07 mmol/kg sodium sulfate pretreatment potentiated NDPS 0.2 mmol/kg to produce nephrotoxicity without markedly attenuating NDPS 0.4 mmol/kg to induce renal effects. A dose of 0.035 mmol/kg sodium sulfate did not potentiate NDPS 0.2 mmol/kg to induce nephrotoxicity. These results suggest that sulfate conjugates of NDPS metabolites might contribute to NDPS nephrotoxicity.

Two experiments were conducted to investigate the effects of sodium sulfate water and the efficacy of nonnutritive feed additives in nursery pig diets. In Exp. 1, 320 barrows (5.4 +/- 0.1 kg BW and 21 d of age) were allotted to 1 of 8 treatments for 24 d in a 2 x 4 factorial with 2 levels of sodium sulfate water (control or 3,000 mg sodium sulfate/L added), and 4 dietary zeolite (clinoptilolite) levels (0, 0.25, 0.50, or 1%). Fecal samples were collected on d 5, 9, 16, and 23; visually scored for consistency (1 = firm and 5 = watery); and analyzed for DM. No interactions of sodium sulfate x zeolite were observed for any response criteria. ...Stability Shelf Life

Stable under recommended storage conditions.Dates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds